

# Navigating Patient Recruitment for S1806: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SSE1806   |
| Cat. No.:      | B12392303 |

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to patient recruitment for the S1806 clinical trial.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common reasons for patient screen failure in the S1806 trial?

**A1:** Patient screen failures in the S1806 trial often stem from its specific eligibility criteria. Key reasons include:

- **Histology:** The trial requires histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. Patients with mixed urothelial carcinoma are eligible, but the presence of small cell carcinoma is an exclusion criterion.[1]
- **Timing of Procedures:** There are strict windows for key procedures. For instance, the initial diagnosis must be within 120 days of randomization, and a transurethral resection of bladder tumor (TURBT) must be performed within 70 days prior to randomization.[1]
- **Prior Treatment:** Patients who have received prior systemic chemotherapy for bladder cancer are not eligible for the trial.[1]
- **Comorbidities:** Active infections requiring oral or IV antibiotics within 14 days of randomization, or active autoimmune diseases requiring systemic treatment in the past two

years, are grounds for exclusion.[1]

- Liver Function: Patients must have adequate hepatic function, with specific thresholds for total bilirubin, AST, and ALT levels.[1]

Q2: A potential candidate has an enlarged lymph node on imaging. What is the protocol, and how does this impact recruitment?

A2: If a patient presents with a lymph node  $\geq 1.0$  cm in its shortest cross-sectional diameter on CT or MRI, a biopsy of that enlarged lymph node is required. This biopsy must show no tumor involvement and must be conducted within 70 days prior to randomization. This adds a logistical step that can delay enrollment and may lead to screen failure if the biopsy is positive. [1]

Q3: How can we address patient concerns about the treatment arms and potential side effects?

A3: Transparent communication is crucial. Patients may have fears about the adverse effects of chemoradiotherapy and the addition of an immunotherapy agent (Atezolizumab).[2] It is important to:

- Clearly explain the rationale for the study and both treatment arms.
- Provide comprehensive information on the potential risks and benefits of concurrent chemoradiotherapy with or without Atezolizumab.
- Emphasize that all participants will receive active treatment.
- Ensure patients understand the supportive care measures in place to manage side effects.

Q4: Our site is struggling to meet recruitment targets. What strategies can we employ?

A4: Underperforming sites are a common challenge in multi-center trials.[3] Consider the following strategies:

- Enhance Local Awareness: Collaborate with local urology and oncology practices to increase awareness of the S1806 trial.

- Patient Education: Develop patient-friendly materials that explain the trial in clear, accessible language.
- Streamline Screening: Create a pre-screening checklist based on the detailed eligibility criteria to quickly identify potentially eligible candidates.
- Address Logistical Barriers: For patients who live far from the trial site, provide information on resources for transportation and accommodation. Financial concerns can also be a barrier for some patients.<sup>[4]</sup>

## Troubleshooting Guides

### Issue: Difficulty Adhering to Procedural Timelines

Symptoms:

- Delays in obtaining diagnostic histology.
- Scheduling conflicts for TURBT within the 70-day window.
- Lag time in receiving results from lymph node biopsies.

Solutions:

- Prospective Patient Identification: Work closely with referring urologists and oncologists to identify potential S1806 candidates as early as possible in their diagnostic journey.
- Dedicated Trial Navigation: Assign a clinical trial navigator or coordinator to guide patients through the pre-enrollment process, ensuring timely scheduling of all necessary procedures.
- Establish Clear Communication Channels: Maintain open lines of communication between the research team, the patient, and the various clinical departments involved (urology, radiology, pathology) to expedite procedures and results.

### Issue: High Rate of Screen Failures Due to Lab Values

Symptoms:

- A significant number of otherwise eligible patients are excluded based on liver function tests (bilirubin, AST, ALT).

Solutions:

- Pre-Screening Lab Work: If possible, conduct preliminary, non-invasive pre-screening of lab values before initiating more invasive and time-consuming screening procedures.
- Review Medication and Comorbidities: Thoroughly review the patient's current medications and comorbidities to identify any transient factors that may be affecting liver function and could be addressed prior to formal screening.

## Quantitative Data Summary

| Eligibility Criteria Category      | Key Parameter                             | Specification                                                          | Source              |
|------------------------------------|-------------------------------------------|------------------------------------------------------------------------|---------------------|
| Histology                          | Tumor Type                                | Histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder | <a href="#">[1]</a> |
| Small Cell Component               | Not eligible if present                   | <a href="#">[1]</a>                                                    |                     |
| Procedural Timelines               | Diagnosis to Randomization                | Within 120 days                                                        | <a href="#">[1]</a> |
| TURBT to Randomization             | Within 70 days                            | <a href="#">[1]</a>                                                    |                     |
| Imaging to Randomization           | Within 70 days                            | <a href="#">[1]</a>                                                    |                     |
| Lymph Node Biopsy to Randomization | Within 70 days (if applicable)            | <a href="#">[1]</a>                                                    |                     |
| Prior Treatment                    | Systemic Chemotherapy                     | Not eligible if received for bladder cancer                            | <a href="#">[1]</a> |
| Comorbidities                      | Active Infection                          | No oral or IV antibiotics within 14 days of randomization              | <a href="#">[1]</a> |
| Autoimmune Disease                 | No systemic treatment in the past 2 years | <a href="#">[1]</a>                                                    |                     |
| Hepatic Function                   | Total Bilirubin                           | $\leq 1.5 \times$ IULN (or $< 3.0$ mg/dL for Gilbert's Syndrome)       | <a href="#">[1]</a> |
| AST or ALT                         | $< 2.5 \times$ IULN                       | <a href="#">[1]</a>                                                    |                     |

## Experimental Protocols

While the provided information does not detail specific laboratory experimental protocols, the core clinical protocol revolves around the following:

### Patient Screening and Enrollment Protocol:

- Initial Identification: Identify patients with suspected or newly diagnosed muscle-invasive bladder cancer.
- Informed Consent: Obtain informed consent to begin the screening process.
- Histological Confirmation: Confirm diagnosis of T2-T4a N0M0 urothelial carcinoma via pathology review.
- Staging and Imaging: Perform CT or MRI of the chest, abdomen, and pelvis for staging.
- TURBT: Ensure the patient undergoes a maximal TURBT.
- Lymph Node Biopsy (if required): If lymph nodes are  $\geq 1.0$  cm, a biopsy is performed to confirm they are negative for tumor involvement.
- Review of Medical History and Labs: Thoroughly review the patient's medical history, concomitant medications, and results of blood work (including liver function tests) against the trial's inclusion/exclusion criteria.
- Patient-Reported Outcomes: Confirm the patient is able to complete the required questionnaires in English or Spanish.
- Randomization: If all criteria are met, the patient is randomized to one of the two treatment arms.

## Visualizations

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. S1806 | SWOG [swog.org]
- 2. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 3. antidote.me [antidote.me]
- 4. biodexapharma.com [biodexapharma.com]
- To cite this document: BenchChem. [Navigating Patient Recruitment for S1806: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12392303#challenges-in-patient-recruitment-for-s1806\]](https://www.benchchem.com/product/b12392303#challenges-in-patient-recruitment-for-s1806)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)